molecular formula C18H22N4O3 B2998378 3-PHENYL-1-(2-{2-[(PHENYLCARBAMOYL)AMINO]ETHOXY}ETHYL)UREA CAS No. 149683-03-4

3-PHENYL-1-(2-{2-[(PHENYLCARBAMOYL)AMINO]ETHOXY}ETHYL)UREA

Cat. No.: B2998378
CAS No.: 149683-03-4
M. Wt: 342.399
InChI Key: JHQYBJHVAOKGBK-UHFFFAOYSA-N
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Description

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes phenyl groups and urea functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then further reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylurea: A simpler analog with similar urea functionality.

    N,N’-Diphenylurea: Contains two phenyl groups attached to the urea moiety.

    Phenylcarbamoyl derivatives: Compounds with similar phenylcarbamoyl groups.

Uniqueness

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea is unique due to its extended ethoxy linkage and dual phenylcarbamoyl groups, which confer distinct chemical and biological properties compared to simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-15-7-3-1-4-8-15)19-11-13-25-14-12-20-18(24)22-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYBJHVAOKGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCOCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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